molecular formula C13H10N4 B13878633 2-(1H-imidazol-2-yl)-6-pyridin-2-ylpyridine

2-(1H-imidazol-2-yl)-6-pyridin-2-ylpyridine

Cat. No.: B13878633
M. Wt: 222.24 g/mol
InChI Key: SMVHRKIXXMATEW-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)-6-pyridin-2-ylpyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)-6-pyridin-2-ylpyridine typically involves the reaction of 2-bromo-6-chloropyridine with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the use of automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-6-pyridin-2-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(1H-imidazol-2-yl)-6-pyridin-2-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-6-pyridin-2-ylpyridine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-2-yl)pyridine
  • 2-(2′-Pyridyl)imidazole
  • 2-(Pyridin-2-yl)imidazole

Uniqueness

2-(1H-imidazol-2-yl)-6-pyridin-2-ylpyridine is unique due to its dual presence of imidazole and pyridine rings, which enhances its binding affinity and specificity towards metal ions and biological targets. This dual functionality makes it more versatile compared to similar compounds .

Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-6-pyridin-2-ylpyridine

InChI

InChI=1S/C13H10N4/c1-2-7-14-10(4-1)11-5-3-6-12(17-11)13-15-8-9-16-13/h1-9H,(H,15,16)

InChI Key

SMVHRKIXXMATEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC=CN3

Origin of Product

United States

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